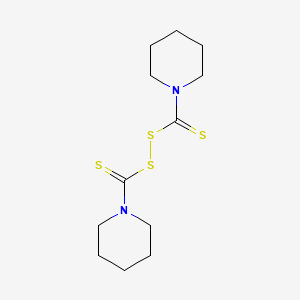
Nangustine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nangustine is a citraconoyl group.
Applications De Recherche Scientifique
Alkaloid Discovery and Structure
Nangustine, a novel alkaloid, was first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae). It is distinguished as the first 5,11-methanomorphanthridine alkaloid with a unique C-3/C-4 substitution. Its structure and stereochemistry were elucidated using physical and spectroscopic methods. This discovery expands the chemical diversity of naturally occurring alkaloids and offers new opportunities for pharmacological investigations (Labraña et al., 2002).
Synthetic Approaches
The total synthesis of (+)-nangustine has been achieved using enantiomerically pure cis-1,2-dihydrocatechol as a starting material. This synthetic approach is significant as it provides a method for producing nangustine and its enantiomer, enabling further pharmacological and toxicological studies of this compound (Kokas et al., 2008).
Potential in Disease Treatment
While direct studies on nangustine's therapeutic applications are limited, research on similar alkaloids and compounds provides insights into potential areas of application. Studies on the cholinergic anti-inflammatory pathway, particularly involving nicotinic acetylcholine receptor (nAChR) agonists, suggest a role for alkaloids like nangustine in treating inflammatory disorders (Ulloa, 2005). Additionally, the use of gene-modified animal models could facilitate the exploration of nangustine's effects on specific genetic pathways or diseases (Niu et al., 2014).
Implications for Bioelectronic Medicine
Research in bioelectronic medicine, particularly the role of the vagus nerve in controlling systemic inflammation, could be relevant for understanding how compounds like nangustine might modulate immune responses in various diseases. This area of study is rapidly evolving and could open new therapeutic avenues for alkaloids with potential anti-inflammatory properties (Pavlov et al., 2019).
Propriétés
Nom du produit |
Nangustine |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol |
InChI |
InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1 |
Clé InChI |
SZJIAQIHDKIFGC-NOXHYTERSA-N |
SMILES isomérique |
C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5 |
SMILES |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
SMILES canonique |
C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



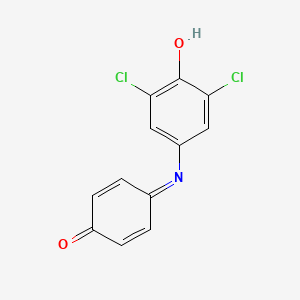
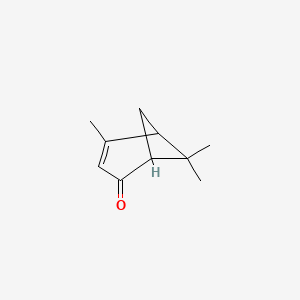

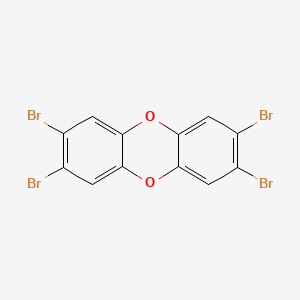
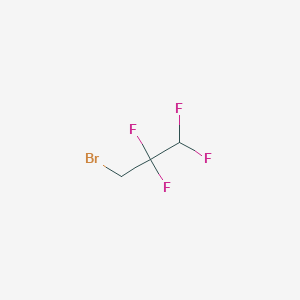
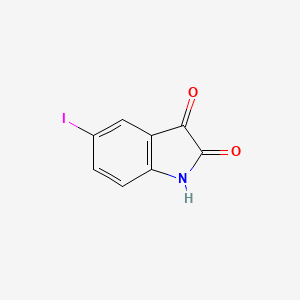
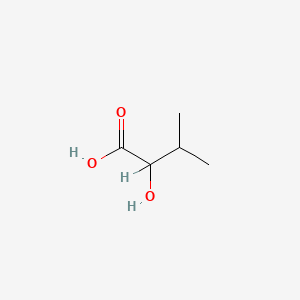
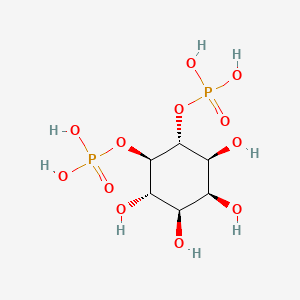
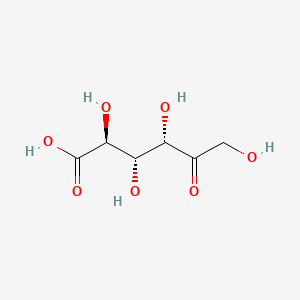
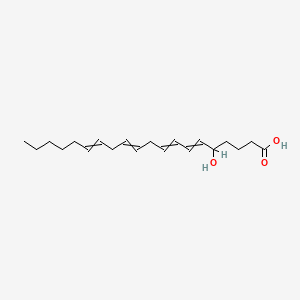
![[3-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3-acetamido-6-[[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[6-[3,4-dihydroxy-5-[6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1210609.png)
![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)

